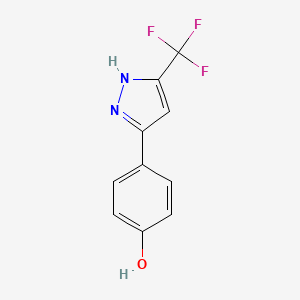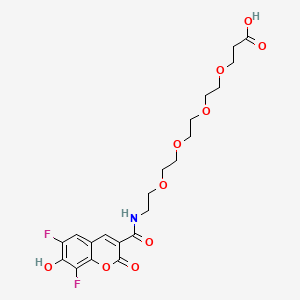
PB-PEG4-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is optimally excited by the 405 nm line of the violet laser and has excitation/emission maxima at 410/455 nm . The compound contains a hydrophilic, 4-unit, polyethylene glycol (PEG) group that imparts water solubility to the labeled peptide, resulting in less aggregation when stored in aqueous solution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PB-PEG4-Acid is synthesized through a series of chemical reactions involving polyethylene glycol and specific dye molecules. The synthesis typically involves the following steps:
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale PEGylation reactions followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
PB-PEG4-Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Oxidation and Reduction: The dye molecule can undergo oxidation and reduction reactions, altering its fluorescence properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols and amines, with reaction conditions typically involving mild bases such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
Esters and Amides: Formed through nucleophilic substitution reactions with alcohols and amines, respectively.
Oxidized and Reduced Forms: Resulting from oxidation and reduction reactions, which can affect the dye’s fluorescence properties.
Applications De Recherche Scientifique
PB-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in labeling peptides and proteins for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic assays and as a component in drug delivery systems.
Industry: Applied in the development of advanced materials and as a marker in quality control processes.
Mécanisme D'action
PB-PEG4-Acid exerts its effects through its fluorescent properties. The dye molecule absorbs light at a specific wavelength (410 nm) and emits light at a different wavelength (455 nm), making it useful for imaging and detection purposes . The polyethylene glycol (PEG) group enhances the solubility and stability of the compound, allowing it to be used in various aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG4-Acid: A heterobifunctional, PEGylated crosslinker with a carboxylic acid at one end and a propargyl group at the other.
NHS-PEG4-Biotin: A PEGylated biotin reagent used for biotinylation of proteins and other molecules.
Uniqueness
PB-PEG4-Acid is unique due to its specific fluorescent properties, which offer minimal overlap with green fluorophore emission spectra, making it an ideal choice for certain imaging applications . Additionally, the hydrophilic PEG spacer arm reduces aggregation and enhances solubility, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C21H25F2NO10 |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H25F2NO10/c22-15-12-13-11-14(21(29)34-19(13)17(23)18(15)27)20(28)24-2-4-31-6-8-33-10-9-32-7-5-30-3-1-16(25)26/h11-12,27H,1-10H2,(H,24,28)(H,25,26) |
Clé InChI |
JAFQTEMTOSJJAF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


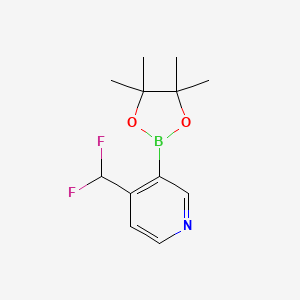
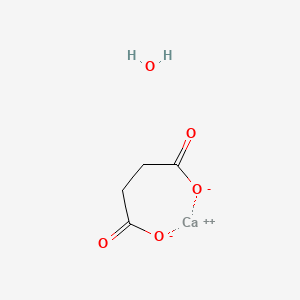
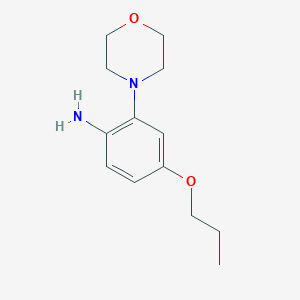
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
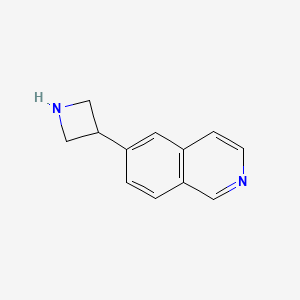
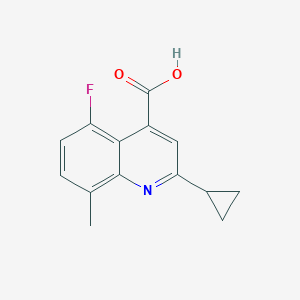
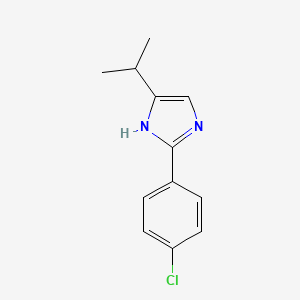
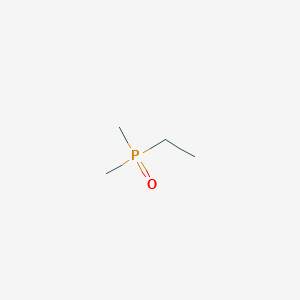


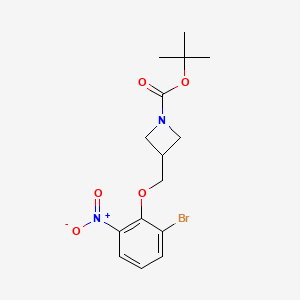
![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
